(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
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Overview
Description
GSK2850163 S enantiomer is the inactive enantiomer of GSK2850163, a novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α). This compound is primarily used in scientific research to study the inhibition of IRE1α, which plays a crucial role in the unfolded protein response (UPR) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of GSK2850163 S enantiomer follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. The process may include steps such as crystallization, distillation, and chromatography for purification .
Types of Reactions:
Oxidation: GSK2850163 S enantiomer can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
GSK2850163 S enantiomer is widely used in scientific research to study the inhibition of IRE1α. This enzyme is involved in the UPR pathway, which is activated in response to endoplasmic reticulum stress. By inhibiting IRE1α, researchers can study the effects on cell survival, apoptosis, and other cellular processes. The compound is also used in drug discovery and development to identify potential therapeutic targets for diseases related to endoplasmic reticulum stress, such as cancer and neurodegenerative disorders .
Mechanism of Action
GSK2850163 S enantiomer inhibits IRE1α by binding to its catalytic residues, Lys599 and Glu612. This binding displaces the kinase activation loop to the inactive DFG-out conformation, preventing the enzyme from autophosphorylating and activating its RNase domain. This inhibition reduces the splicing of XBP1 mRNA, a key step in the UPR pathway, thereby modulating cellular responses to endoplasmic reticulum stress .
Comparison with Similar Compounds
GSK2850163: The active enantiomer of GSK2850163 S enantiomer, which inhibits IRE1α with high potency.
4μ8C: Another IRE1α inhibitor that blocks the RNase activity of the enzyme.
STF-083010: A selective inhibitor of IRE1α endonuclease activity
Uniqueness: GSK2850163 S enantiomer is unique in its stereochemistry, which renders it inactive compared to its R enantiomer. This allows researchers to study the specific effects of stereochemistry on the inhibition of IRE1α and the resulting cellular responses .
Properties
Molecular Formula |
C24H29Cl2N3O |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |
InChI Key |
YFDASBFQKMHSSJ-DEOSSOPVSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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